5-Methyl-2,3-dihydro-1,3-benzothiazole
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Overview
Description
5-Methyl-2,3-dihydro-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their wide range of biological activities and medicinal applications. This compound features a benzene ring fused to a thiazole ring, with a methyl group attached to the second carbon of the thiazole ring. Its unique structure makes it a valuable compound in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. One common method is the reaction of 2-aminobenzenethiol with acetaldehyde under acidic conditions, which leads to the formation of the desired benzothiazole derivative . Another approach involves the cyclization of thioamides with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly popular to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-dihydro-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
5-Methyl-2,3-dihydro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-dihydro-1,3-benzothiazole involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, which are crucial for bacterial growth and survival . The compound’s ability to bind to these enzymes disrupts their normal function, leading to the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Similar structure but lacks the dihydro component.
6-Methyl-2,3-dihydro-1,3-benzothiazole: Similar structure with the methyl group at a different position.
2,3-Dihydro-1,3-benzothiazole: Lacks the methyl group.
Uniqueness
5-Methyl-2,3-dihydro-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the second carbon of the thiazole ring enhances its stability and reactivity compared to other benzothiazole derivatives .
Properties
Molecular Formula |
C8H9NS |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
5-methyl-2,3-dihydro-1,3-benzothiazole |
InChI |
InChI=1S/C8H9NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-4,9H,5H2,1H3 |
InChI Key |
YOCNSWXEHXJBSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SCN2 |
Origin of Product |
United States |
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